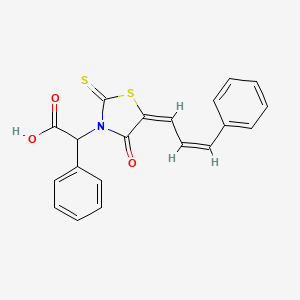

2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid” is a complex organic molecule. The E-Z notation in the name refers to the geometric isomers of the molecule, which is based on the Cahn-Ingold-Prelog (CIP) priority rules . The E-Z system analyzes the two groups at each end of the double bond .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of rhodanine-3-acetic acid-based amides, esters, and derivatives, including the compound , against a variety of bacterial, mycobacterial, and fungal pathogens. A notable study highlighted the synthesis and evaluation of these derivatives as potential antimicrobial agents, revealing significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The highest antibacterial activity was observed against methicillin-resistant Staphylococcus aureus, underscoring the compound's potential in addressing antibiotic resistance (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

Another significant application involves aldose reductase inhibition, with studies indicating that derivatives of the compound exhibit potent inhibitory action. This is particularly relevant in the context of managing diabetic complications, as aldose reductase plays a key role in the polyol pathway involved in diabetic complications. One study identified a derivative as a highly efficacious inhibitor, significantly more potent than the clinically used epalrestat, providing a basis for the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

Fungicidal Activity

The compound and its derivatives have also been explored for their fungicidal properties. One study involved the synthesis of novel derivatives and evaluated their inhibitory activity against Gibberella zeae, demonstrating moderate effectiveness. This suggests potential applications in agriculture for the control of fungal pathogens (Liu et al., 2012).

Anticancer and Antiangiogenic Effects

Additionally, derivatives of this compound have shown promise in anticancer and antiangiogenic research. A study on novel thioxothiazolidin-4-one derivatives revealed their efficacy in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model. These findings suggest a potential therapeutic role for these compounds in cancer treatment, highlighting their ability to inhibit both tumor cell proliferation and the formation of new blood vessels required for tumor growth (Chandrappa et al., 2010).

Eigenschaften

IUPAC Name |

2-[(5E)-4-oxo-5-[(Z)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S2/c22-18-16(13-7-10-14-8-3-1-4-9-14)26-20(25)21(18)17(19(23)24)15-11-5-2-6-12-15/h1-13,17H,(H,23,24)/b10-7-,16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPFHZXHBBGHQE-YTLDOUCOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)

![(2E)-3-[(2,5-dimethylbenzyl)thio]-3-[(2,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2720610.png)

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2720620.png)